1-(3-Ethoxy-4-hydroxyphenyl)-7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(3-Ethoxy-4-hydroxyphenyl)-7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that includes multiple functional groups such as ethoxy, hydroxy, fluoro, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethoxy-4-hydroxyphenyl)-7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps, including the formation of the chromeno[2,3-c]pyrrole core and the introduction of the various substituents. Common synthetic routes may involve:
Formation of the Chromeno[2,3-c]pyrrole Core: This step often involves cyclization reactions using appropriate starting materials and catalysts.
Introduction of Substituents: The ethoxy, hydroxy, fluoro, and methoxy groups are introduced through various substitution reactions, often using reagents such as ethyl iodide, sodium hydroxide, fluorinating agents, and methoxybenzene derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Ethoxy-4-hydroxyphenyl)-7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to modify the chromeno[2,3-c]pyrrole core or the substituents.
Substitution: The fluoro and methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like sodium ethoxide (NaOEt) and methanesulfonyl chloride (MsCl) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the fluoro group may introduce a different halogen or functional group.
Scientific Research Applications
1-(3-Ethoxy-4-hydroxyphenyl)-7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-Ethoxy-4-hydroxyphenyl)-7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating Receptors: Interacting with cellular receptors to influence signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
1-(3-Ethoxy-4-hydroxyphenyl)-7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with similar compounds such as:
1-(3-Ethoxy-4-hydroxyphenyl)-7-chloro-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Similar structure but with a chloro group instead of a fluoro group.
1-(3-Ethoxy-4-hydroxyphenyl)-7-bromo-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Similar structure but with a bromo group instead of a fluoro group.
These comparisons highlight the uniqueness of the fluoro group in the original compound, which may influence its reactivity and biological activity.
Properties
Molecular Formula |
C28H24FNO6 |
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Molecular Weight |
489.5 g/mol |
IUPAC Name |
1-(3-ethoxy-4-hydroxyphenyl)-7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C28H24FNO6/c1-3-35-23-14-17(6-10-21(23)31)25-24-26(32)20-15-18(29)7-11-22(20)36-27(24)28(33)30(25)13-12-16-4-8-19(34-2)9-5-16/h4-11,14-15,25,31H,3,12-13H2,1-2H3 |
InChI Key |
AKPGOKRVYNOXHR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C3=C(C(=O)N2CCC4=CC=C(C=C4)OC)OC5=C(C3=O)C=C(C=C5)F)O |
Origin of Product |
United States |
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